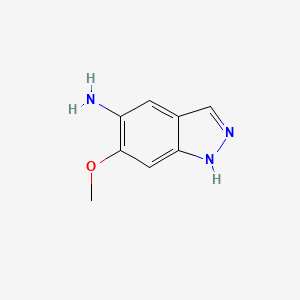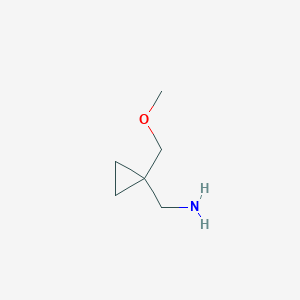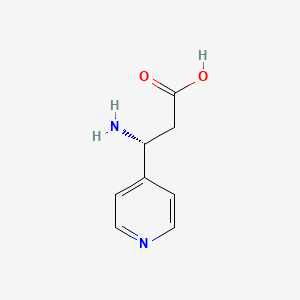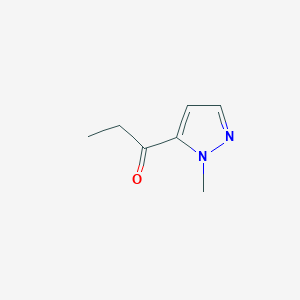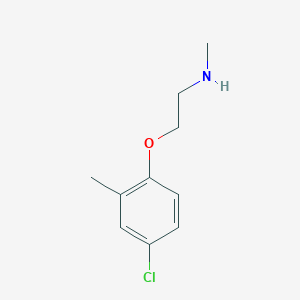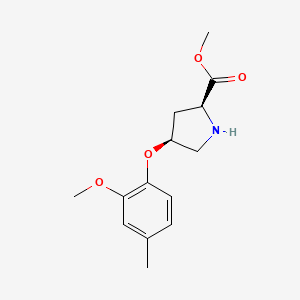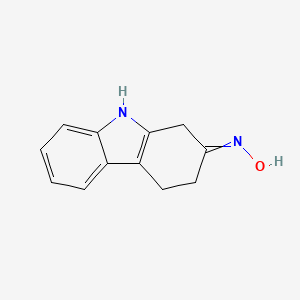
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Übersicht
Beschreibung
Synthesis Analysis
Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique characteristics of oximes are imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .
Chemical Reactions Analysis
Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
Carbazole derivatives, including variations of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, have been synthesized and characterized using various spectroscopic techniques. This includes the study of their Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and elemental analysis. These methods help determine the structural and electronic properties of carbazole derivatives (Serdaroğlu et al., 2021).
Antioxidant Activity and Molecular Docking
Carbazole derivatives, including (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, have been investigated for their antioxidant activities. Molecular docking studies have shown that these compounds exhibit binding affinity with specific proteins, such as human glutathione reductase, indicating potential biological applications. The antioxidant activities of these compounds have been assessed using the CUPRAC method, revealing that some carbazole derivatives possess notable antioxidant properties (Serdaroğlu et al., 2021).
Photoinitiator Synthesis
A novel carbazole photoinitiator, which is a derivative of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, has been synthesized. The study discusses the catalyst, temperature, and time of the oximation process to optimize reaction conditions. This derivative's synthesis and structural characterization open avenues for its application in photochemical processes (Xie Chuan, 2008).
Safety And Hazards
Thermal risk evaluation of reaction hazards is of great importance to the safer operation of chemical processes . The thermal reactivity or thermal instability of a compound is an inherent property of the compound and the characterization of the thermal reactivity is considered as a dynamic problem .
Zukünftige Richtungen
Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are being explored .
Eigenschaften
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



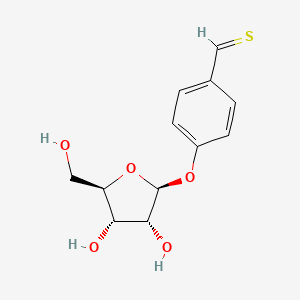
![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)
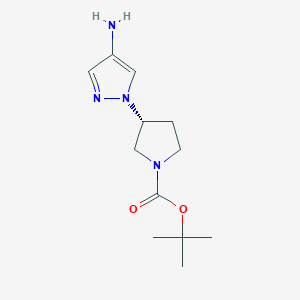
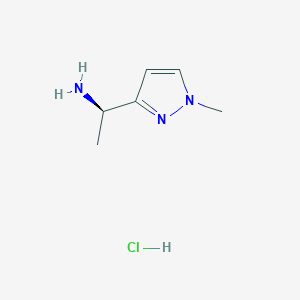
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
